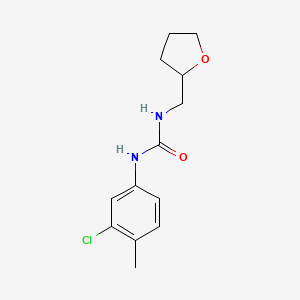

N-(3-chloro-4-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea

Description

N-(3-chloro-4-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea is a substituted urea derivative characterized by a 3-chloro-4-methylphenyl group on one nitrogen atom and a tetrahydrofuranmethyl group on the other. Urea derivatives are widely studied for their diverse applications, including agrochemicals, pharmaceuticals, and industrial catalysts.

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-9-4-5-10(7-12(9)14)16-13(17)15-8-11-3-2-6-18-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJHYWMAFAYCHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2CCCO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853319-28-5 | |

| Record name | N-(3-CHLORO-4-METHYLPHENYL)-N'-(TETRAHYDRO-2-FURANYLMETHYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N’-(tetrahydro-2-furanylmethyl)urea typically involves the reaction of 3-chloro-4-methylaniline with tetrahydro-2-furanylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of N-(3-chloro-4-methylphenyl)-N’-(tetrahydro-2-furanylmethyl)urea may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieving high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-N’-(tetrahydro-2-furanylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-(tetrahydro-2-furanylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, applications, and biological/industrial roles of N-(3-chloro-4-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea and its analogs:

Key Observations

Substituent Impact on Bioactivity :

- The tetrahydrofuranmethyl group in the target compound distinguishes it from analogs like CAP-1 and chlortoluron. CAP-1’s sulfanyl-ethyl-furyl substituent facilitates interactions with the HIV-1 capsid protein, as demonstrated via biophysical techniques (CD, FTIR, NMR) . In contrast, the THF group may confer improved metabolic stability or solubility, though direct evidence is lacking in the provided data.

- Dimethyl substituents (e.g., chlortoluron) simplify the structure, enabling industrial use (e.g., epoxy catalysts) or herbicidal activity via photosynthesis disruption .

Positional Isomerism :

- The 3-chloro-4-methylphenyl group in the target compound and chlortoluron differs from the 3-chloro-2-methylphenyl isomer in the thiadiazol-pyridopyrimidinyl analog . Such positional changes can drastically alter steric hindrance and electronic effects, influencing receptor binding or catalytic efficiency.

Application Diversity :

Structure-Activity Relationship (SAR) Insights

- Herbicidal Activity : Simpler substituents (e.g., dimethyl in chlortoluron) enable efficient inhibition of plant-specific targets like the D1 protein, as shown in QSAR models .

- Protein Binding : CAP-1’s furyl-sulfanyl group enhances binding to the HIV-1 capsid protein, suggesting that bulky, polar substituents improve affinity for viral targets .

- Industrial Utility: Chlortoluron’s dual role as a herbicide and epoxy catalyst highlights how minor structural variations (e.g., dimethyl vs. tetrahydrofuranmethyl) diversify functional applications .

Biological Activity

N-(3-chloro-4-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea is a synthetic organic compound classified as a urea derivative. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in pharmacological applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between 3-chloro-4-methylaniline and tetrahydro-2-furanylmethyl isocyanate. The reaction is conducted under controlled conditions, often utilizing solvents and catalysts to facilitate the formation of the urea linkage. Optimization of parameters such as temperature and reaction time is crucial for achieving high yields and purity.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to various medical conditions, including kidney stones and urinary tract infections. Compounds with urease inhibitory activity are sought after for their therapeutic potential. Research has indicated that derivatives of urea, including this compound, may exhibit significant urease inhibitory effects.

In a comparative study, several thiourea derivatives were synthesized and evaluated for their urease inhibitory activity. The IC50 values (the concentration required to inhibit 50% of enzyme activity) for these compounds ranged significantly, with some exhibiting potent inhibition at low concentrations (IC50 values as low as 0.0019 µM), suggesting that modifications in the molecular structure can enhance biological activity .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds derived from this structure were tested for their ability to scavenge free radicals, a property that is beneficial in preventing oxidative stress-related diseases. Some derivatives demonstrated significant radical scavenging activity comparable to standard antioxidants like Vitamin C .

Case Studies and Research Findings

- Urease Inhibition Study :

- Antioxidant Evaluation :

Data Tables

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Thiourea | 4.7455 | Urease Inhibition |

| Compound 4i | 0.0019 | Urease Inhibition |

| Compound A | 10 | Antioxidant Activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.